Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate
Description
Properties
IUPAC Name |
methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-9(13(15)18-2)14(21(3,16)17)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYEXYBSOPOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides and amino acids. The process can be summarized as follows:
-
Starting Materials :
- 2,3-Dihydrobenzo[1,4]dioxin-6-amine
- Methylsulfonyl chloride
- Alanine derivatives
-
Reaction Conditions :
- Aqueous alkaline medium (e.g., Na₂CO₃) to maintain pH
- Solvents like DMF for the reaction mixture
-
Yield and Purification :
- The product is typically purified through crystallization or chromatography to achieve high purity levels suitable for biological testing.
The biological activity of this compound has been investigated primarily in the context of enzyme inhibition. Notably, it has shown potential as an inhibitor of key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase Inhibition : This activity is significant for neuroprotective effects and could have implications for Alzheimer's disease treatment.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy through various experimental setups:
- In Vitro Studies :
- Cell-Based Experiments :
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,4-Dioxane/Benzodioxin Systems
- 3',4'-(1",4"-Dioxino)flavone (4f): This flavone derivative contains a 1,4-dioxane ring fused to a flavonoid backbone. It exhibits significant antihepatotoxic activity in rat models, comparable to silymarin, by reducing serum markers like SGOT and SGPT . Unlike the target compound, its activity is attributed to the flavonoid’s antioxidant properties and the dioxane ring’s conformational rigidity. The hydroxy methyl substitution at position 2" in related analogs enhances activity, suggesting steric and electronic optimization opportunities for benzodioxin-containing compounds .
- Its structural complexity highlights the versatility of benzodioxin in drug design, particularly in enhancing binding specificity through fused heterocycles .
Alaninate Esters with Varied Substituents
- Metalaxyl and Benalaxyl: These fungicides feature alaninate esters with N-(methoxyacetyl) or N-(phenylacetyl) groups attached to a dimethylphenyl ring. Metalaxyl’s efficacy against Oomycetes is linked to its methoxyacetyl group’s ability to inhibit RNA polymerase, suggesting that the methylsulfonyl group in the target compound may confer distinct biochemical interactions .
- Methyl N-(2,6-dimethylphenyl)-N-(furanoyl)-DL-alaninate (Furalaxyl): The furanoyl group in furalaxyl contributes to its antifungal activity. Comparatively, the benzodioxin ring in the target compound may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .
Data Table: Key Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
- Benzodioxin Ring : The electron-rich oxygen atoms in the benzodioxin ring may enhance hydrogen-bonding interactions with biological targets, as seen in antihepatotoxic flavones .
- Methylsulfonyl Group: Increases polarity and may improve metabolic stability compared to acyl groups in pesticide analogs.
- Alaninate Backbone : The ester functionality is critical for bioavailability, as observed in both agrochemicals and drug candidates .
Preparation Methods
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin amine serves as the foundational precursor for subsequent reactions. While commercial availability is common, synthetic protocols involve:
-
Starting material : Catechol derivatives or 6-nitro-2,3-dihydro-1,4-benzodioxin, followed by reduction using hydrogenation catalysts (e.g., Pd/C) or stoichiometric reductants like SnCl₂/HCl.
-
Key conditions : Hydrogenation at 50–60 psi H₂ in ethanol yields the amine with >90% purity after recrystallization.
Sulfonylation of the Benzodioxin Amine
Reaction with Methylsulfonyl Chloride
The primary step introduces the methylsulfonyl group via nucleophilic substitution:
-
Reagents : 2,3-Dihydro-1,4-benzodioxin-6-amine, methylsulfonyl chloride, aqueous Na₂CO₃.
-
Procedure :
Analytical Validation
-
¹H-NMR (400 MHz, DMSO-d₆) : δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.65 (d, J = 8.4 Hz, 1H, ArH), 4.25 (s, 4H, OCH₂CH₂O), 3.15 (s, 3H, SO₂CH₃).
-
IR (KBr) : 1335 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Structural Characterization and Purity Assessment
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| LiH-Mediated Alkylation | 65 | 98 | High regioselectivity, scalable | Requires anhydrous conditions |
| Mitsunobu Coupling | 40 | 95 | Mild conditions | Low yield, costly reagents |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)alaninate, and what are the critical reaction parameters?
- Methodological Answer : The synthesis of sulfonamide-containing benzodioxin derivatives typically involves sequential nucleophilic substitution and coupling reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine is first reacted with methylsulfonyl chloride under basic conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide intermediate. Subsequent alkylation with methyl alaninate derivatives in polar aprotic solvents (e.g., DMF) using LiH as an activator yields the final product . Key parameters include pH control during sulfonamide formation and solvent selection for alkylation to avoid side reactions.
Q. How is structural confirmation of this compound achieved in synthetic studies?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- ¹H-NMR : Peaks at δ 6.8–7.2 ppm confirm aromatic protons from the benzodioxin ring. Sulfonamide (-SO₂-) and ester (-COOCH₃) groups are identified via characteristic shifts at δ 3.1–3.3 ppm (methylsulfonyl) and δ 3.7 ppm (methoxy), respectively.
- IR : Stretching vibrations at 1350–1150 cm⁻¹ (S=O) and 1740 cm⁻¹ (C=O) confirm functional groups.
- Elemental Analysis : C, H, N, and S percentages must align with theoretical values (e.g., C: ~50%, N: ~4%, S: ~8%) .
Q. What are the recommended purity assessment protocols for this compound in preclinical studies?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) and thin-layer chromatography (TLC) using silica gel plates. Residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH guidelines (<500 ppm for Class 3 solvents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable α-glucosidase inhibition IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization steps include:
- Using recombinant human α-glucosidase (vs. microbial sources) to ensure physiological relevance.
- Validating inhibition kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms.
- Cross-referencing with positive controls (e.g., acarbose) in every assay batch .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent Screening : Replacing DMF with MeCN reduces viscosity, improving mixing efficiency.
- Catalyst Selection : LiH can be substituted with K₂CO₃ in phase-transfer conditions (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature Control : Maintaining 0–5°C during sulfonamide formation minimizes hydrolysis of the methylsulfonyl group .
Q. How do electronic and steric effects of substituents on the benzodioxin ring influence the compound’s enzyme inhibitory activity?
- Methodological Answer : Computational studies (e.g., DFT, molecular docking) reveal:
- Electron-withdrawing groups (e.g., -NO₂) at the benzodioxin 6-position enhance α-glucosidase binding by stabilizing charge-transfer interactions with catalytic residues.
- Bulky substituents (e.g., -CH₂Ph) reduce activity due to steric hindrance in the enzyme’s active site.
- Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with IC₅₀ data .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s interaction with non-enzymatic targets (e.g., GPCRs) via proteomics.
- In Vivo Validation : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models to bridge in vitro-in vivo gaps.
- Derivative Libraries : Synthesize analogs with fluorinated or chiral centers to explore stereochemical effects on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
